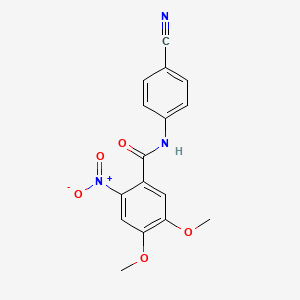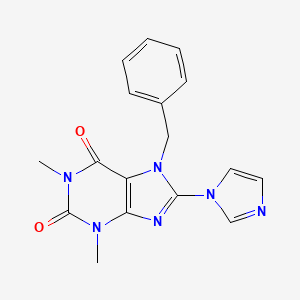![molecular formula C18H21N3O3 B5734874 3-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5734874.png)
3-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Benzylpiperazin-1-yl)methyl]-4-nitrophenol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a nitrophenol group. Piperazine derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol typically involves the following steps:
Formation of Benzylpiperazine: The initial step involves the synthesis of benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Nitration: The benzylpiperazine is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenol ring.
Coupling Reaction: The final step involves the coupling of the nitrated benzylpiperazine with a phenol derivative under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Benzylpiperazin-1-yl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(4-Aminopiperazin-1-yl)methyl]-4-nitrophenol.
Substitution: Various substituted benzylpiperazine derivatives.
Hydrolysis: Phenol and piperazine derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Benzylpiperazin-1-yl)methyl]-4-nitrophenol has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand the mechanism of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitro group plays a crucial role in its activity by participating in redox reactions and forming reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
4-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
3-[(4-Benzylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the presence of both a benzylpiperazine moiety and a nitrophenol group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .
Propiedades
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-6-7-18(21(23)24)16(12-17)14-20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFAGPWYBNXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5734797.png)
![3-CYCLOPENTYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5734809.png)
![4-fluoro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide](/img/structure/B5734819.png)
![3-[[cyclohexyl(methyl)amino]methyl]phenol](/img/structure/B5734826.png)

![methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5734846.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5734853.png)
![1-[[5-(2-Methyl-5-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine](/img/structure/B5734854.png)

![N-{4-[2-(Piperidin-1-yl)acetamido]phenyl}ethanimidic acid](/img/structure/B5734867.png)



![ethyl {2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5734899.png)
